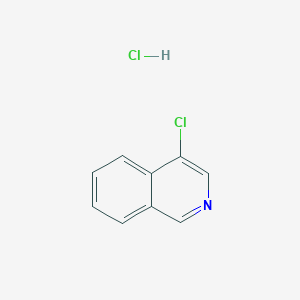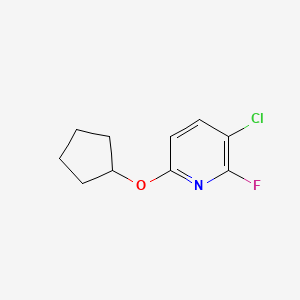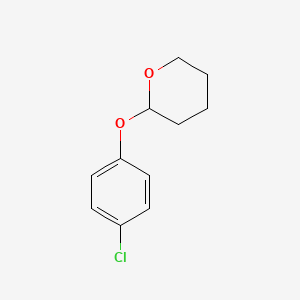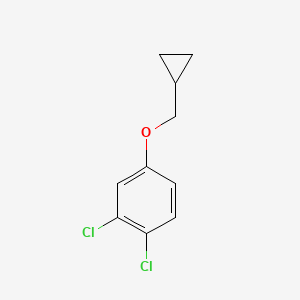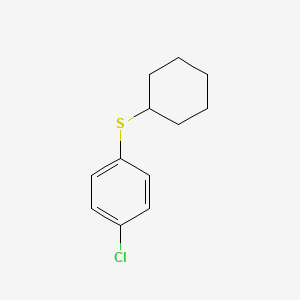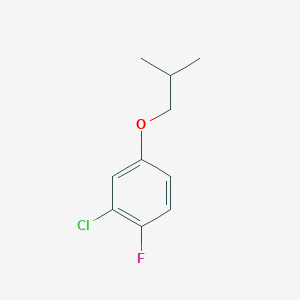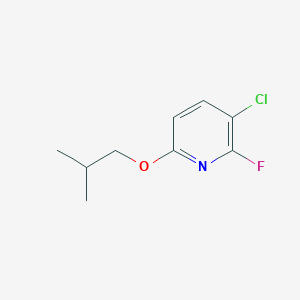![molecular formula C7H3ClF2O2 B8029822 4-Chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B8029822.png)
4-Chloro-2,2-difluorobenzo[d][1,3]dioxole
描述
4-Chloro-2,2-difluorobenzo[d][1,3]dioxole is a chemical compound with the molecular formula C7H3ClF2O2 and a molecular weight of 192.55 g/mol . This compound is characterized by a benzodioxole ring substituted with chlorine and two fluorine atoms, making it a unique and interesting molecule for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,2-difluorobenzo[d][1,3]dioxole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed arylation reactions to introduce the chloro and difluoro substituents onto the benzodioxole ring . The reaction conditions often include the use of palladium catalysts, base, and suitable solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in bulk quantities .
化学反应分析
Types of Reactions
4-Chloro-2,2-difluorobenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the benzodioxole ring, while coupling reactions can produce larger aromatic systems .
科学研究应用
4-Chloro-2,2-difluorobenzo[d][1,3]dioxole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Chloro-2,2-difluorobenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde: This compound shares the benzodioxole core structure but differs in the substituents, having a formyl group instead of chlorine.
2,2-Difluoro-1,3-benzodioxole: Similar in structure but lacks the chlorine substituent, making it less reactive in certain chemical reactions.
Uniqueness
4-Chloro-2,2-difluorobenzo[d][1,3]dioxole is unique due to the presence of both chlorine and difluoro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications that require these unique characteristics .
属性
IUPAC Name |
4-chloro-2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-4-2-1-3-5-6(4)12-7(9,10)11-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRYIXPXXZPGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
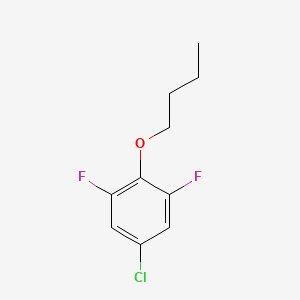
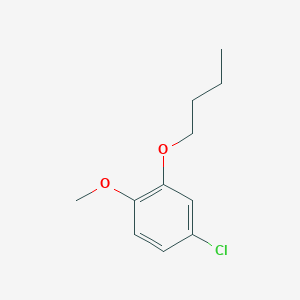

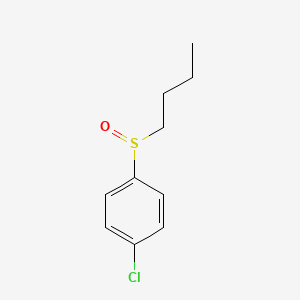
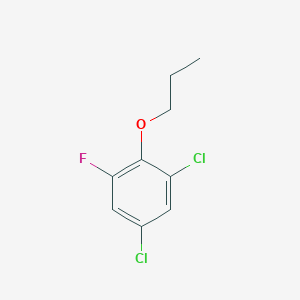
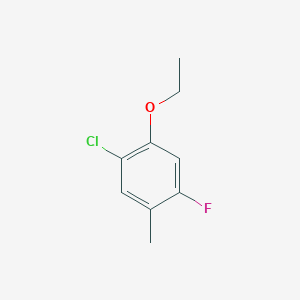
![1-[(2-Chloro-5-fluorophenyl)methyl]pyrrolidine](/img/structure/B8029792.png)
